molecular formula C15H21N3O2S B1223516 1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol

1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol

Cat. No. B1223516
M. Wt: 307.4 g/mol
InChI Key: GELABSIHEHAUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol is an alkylbenzene.

Scientific Research Applications

Alkylation Reactions

1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol is involved in alkylation reactions. The reaction of 3-nitro-1,2,4-triazole with secondary and tertiary alcohols in concentrated H2SO4 occurs at the N(2) atom. Alkylation using tert-butyl alcohols results in a mixture of regioisomers substituted at atom N(1) and N(2) (Sukhanova, Sakovich, & Sukhanov, 2008).

Antitumor Activity

Compounds related to this compound exhibit antitumor activity. For example, a synthesized compound with a similar structure has shown good antitumor activity against the Hela cell line (Jiao et al., 2015).

Polymerization Initiators

This compound acts as an initiator in polymerization processes. For instance, in the polymerization of ε-caprolactone using a system comprising similar molecules, the reaction is first-order in monomer and initiator, leading to efficient polymerization (Stevels, Ankoné, Dijkstra, & Feijen, 1996).

Photophysical Properties for Biomarkers

Compounds with structures related to this compound have photophysical properties suitable for the development of fluorescent biomarkers. These properties are useful in biodiesel quality control, and the compounds demonstrate low acute toxicity in various biological models (Pelizaro et al., 2019).

properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol

InChI

InChI=1S/C15H21N3O2S/c1-15(2,3)11-4-6-13(7-5-11)20-8-12(19)9-21-14-16-10-17-18-14/h4-7,10,12,19H,8-9H2,1-3H3,(H,16,17,18)

InChI Key

GELABSIHEHAUTB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CSC2=NC=NN2)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CSC2=NC=NN2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol
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1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol
Reactant of Route 6
1-(4-tert-butylphenoxy)-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol

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